molecular formula C19H17F3N2O B11436342 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11436342
M. Wt: 346.3 g/mol
InChI Key: XHSXZKWLWQTPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 2-position and an ethyl chain linked to a benzamide moiety bearing a trifluoromethyl group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 2-methylindole, is reacted with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(2-methyl-1H-indol-1-yl)ethane.

    Amidation Reaction: The intermediate 2-(2-methyl-1H-indol-1-yl)ethane is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Types of Reactions:

    Oxidation: The indole ring in this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the indole ring or the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.

Major Products Formed:

  • Oxidized derivatives of the indole ring.
  • Reduced forms of the benzamide moiety.
  • Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-4-(trifluoromethyl)benzamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group on the benzamide moiety.

Uniqueness: N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the specific substitution pattern on the indole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17F3N2O

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H17F3N2O/c1-13-12-15-4-2-3-5-17(15)24(13)11-10-23-18(25)14-6-8-16(9-7-14)19(20,21)22/h2-9,12H,10-11H2,1H3,(H,23,25)

InChI Key

XHSXZKWLWQTPBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.